

# interpreting unexpected results in Apatinib dose-response curves

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## Compound of Interest

Compound Name: **Apatinib**

Cat. No.: **B000926**

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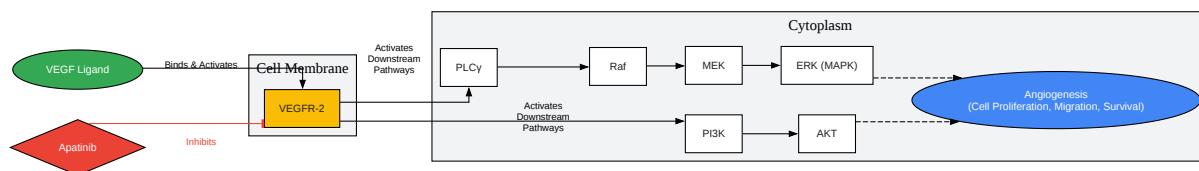
## Technical Support Center: Apatinib

Welcome to the technical support center for **Apatinib**. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results encountered during in vitro and in vivo experiments with **Apatinib**.

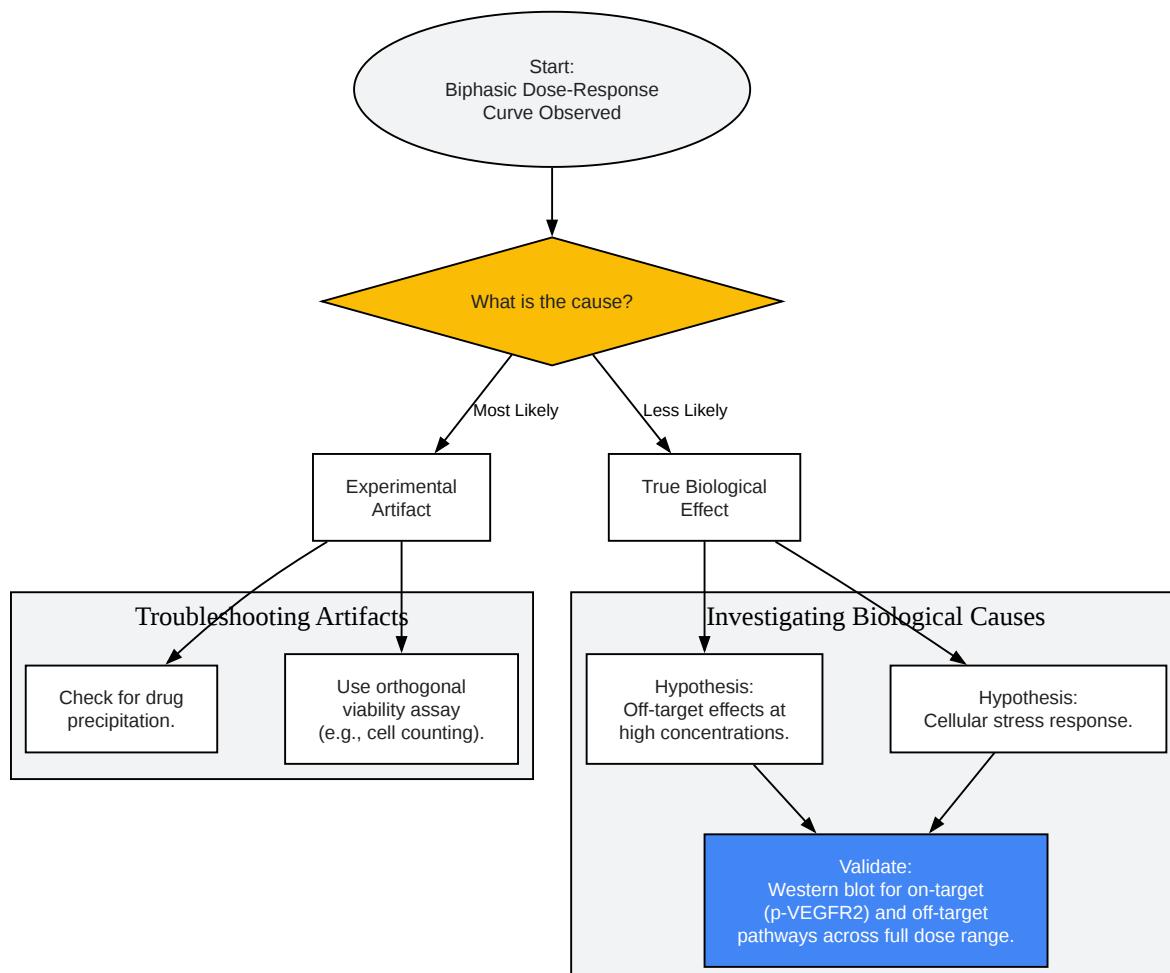
## Frequently Asked Questions (FAQs)

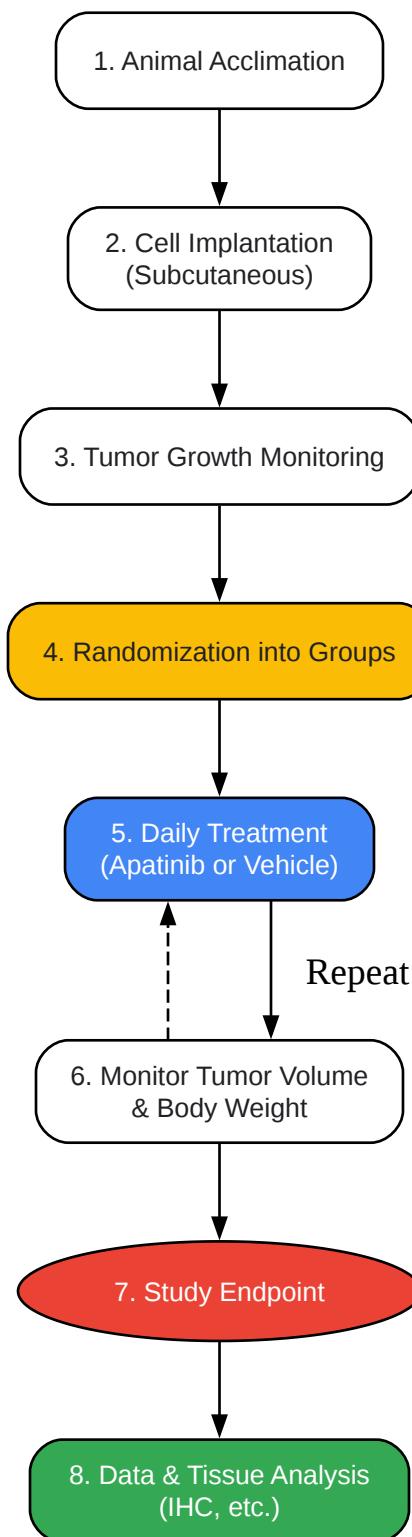
**Q1:** What is the primary mechanism of action for **Apatinib**?

**Apatinib** is an orally administered, small-molecule tyrosine kinase inhibitor (TKI).<sup>[1]</sup> Its primary mechanism of action is the selective inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical component in the VEGF signaling pathway that drives angiogenesis (the formation of new blood vessels).<sup>[1][2]</sup> By binding to the intracellular tyrosine kinase domain of VEGFR-2, **Apatinib** blocks its activation and autophosphorylation.<sup>[2]</sup> This, in turn, inhibits downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are essential for the proliferation and migration of endothelial cells that form new blood vessels to supply tumors.<sup>[2][3][4]</sup> **Apatinib** also shows some inhibitory activity against other tyrosine kinases, such as c-Kit and c-SRC.<sup>[1][5]</sup>







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